molecular formula C18H34N2O4 B2414927 dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate CAS No. 215596-34-2

dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate

Cat. No.: B2414927
CAS No.: 215596-34-2
M. Wt: 342.48
InChI Key: VWYYVRAJVJLAGB-VWMHFEHESA-N
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Description

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is an organic compound that combines dicyclohexylamine with an ester derivative of (S)-2-((ethoxycarbonyl)amino)propanoic acid

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(ethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;4H,3H2,1-2H3,(H,7,10)(H,8,9)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYYVRAJVJLAGB-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate typically involves the Steglich esterification reaction. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Chemistry

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate serves as an intermediate in organic synthesis , particularly in constructing complex molecules. Its reactivity makes it valuable for creating various derivatives through oxidation, reduction, and substitution reactions.

Reaction Type Products Reagents
OxidationCarboxylic acidsPotassium permanganate, Chromium trioxide
ReductionAlcoholsLithium aluminum hydride, Sodium borohydride
SubstitutionVarious derivativesNucleophiles like amines and thiols

Biological Applications

The compound has potential applications in biological research , particularly in studying enzyme-catalyzed reactions and protein-ligand interactions. Its structure may influence biological activity, making it a candidate for further pharmacological investigations .

Research indicates that this compound could modulate pathways involved in inflammation and immune responses. It may also act as a prodrug, enhancing bioavailability for therapeutic applications .

Case Studies

  • Antiviral Properties: Recent studies have shown that compounds similar to dicyclohexylamine can modulate STING (Stimulator of Interferon Genes), enhancing immune responses against viral infections such as Hepatitis C virus .
  • Anti-inflammatory Effects: The compound's structural features suggest potential anti-inflammatory properties, influencing cytokine production and signaling pathways .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity. Its role as an intermediate can facilitate the development of new materials with desirable properties.

Data Table: Summary of Biological Activities

Activity Description References
AntiviralModulates STING pathway; potential against Hepatitis C virus
Anti-inflammatoryInfluences cytokine production; potential therapeutic agent

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine and carboxylic acid derivatives. These products can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is unique due to its combination of dicyclohexylamine and the ester derivative of (S)-2-((ethoxycarbonyl)amino)propanoic acid. This structure imparts specific reactivity and stability, making it valuable in various applications.

Biological Activity

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate, with CAS number 215596-34-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H34N2O4
  • Molecular Weight : 342.47 g/mol
  • Synonyms : Ethoxycarbonyl-Ala.tos, Ethoxycarbonyl-Ala.DCHA

The compound is characterized by an ethoxycarbonyl group attached to an amino acid derivative, which may influence its biological interactions.

Research indicates that this compound may interact with various biological targets, potentially modulating pathways involved in inflammation and immune response. The presence of the ethoxycarbonyl moiety suggests that it could function as a prodrug, enhancing the bioavailability and therapeutic efficacy of the active components derived from it.

Antiviral Properties

Recent studies have highlighted the compound's potential in antiviral applications. For instance, it has been suggested that compounds similar to this compound can modulate the activity of STING (Stimulator of Interferon Genes), which plays a critical role in the immune response to viral infections . This modulation can enhance the body's ability to combat infections such as Hepatitis C virus (HCV).

Anti-inflammatory Effects

The compound's structural characteristics may also contribute to anti-inflammatory effects. By influencing cytokine production and signaling pathways, it could serve as a therapeutic agent in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Study on STING Modulation :
    • A study demonstrated that compounds similar to this compound effectively modulate STING activity, leading to enhanced interferon production and improved antiviral responses in cellular models .
  • Pharmacokinetics :
    • Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution profiles, suggesting that this compound may also have beneficial pharmacokinetic properties .
  • Therapeutic Applications :
    • The compound has been investigated for its potential use in treating autoimmune diseases due to its ability to regulate immune responses. This aspect is particularly relevant given the increasing incidence of autoimmune disorders globally .

Data Table: Summary of Biological Activities

Activity Mechanism/Effect References
AntiviralModulation of STING pathway leading to enhanced immunity
Anti-inflammatoryRegulation of cytokine production
PharmacokineticsFavorable absorption and distribution profiles
Therapeutic applicationsPotential treatment for autoimmune diseases

Q & A

Q. What are the established synthetic routes for dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, (S)-2-chloropropionic acid can react with ethoxycarbonyl-protected amines using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The dicyclohexylamine counterion is introduced during salt formation in the final step. Purification via recrystallization or chromatography ensures product integrity . Alternative routes involve tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) intermediates, with deprotection under acidic or hydrogenolytic conditions .

Q. Which analytical techniques are critical for confirming stereochemical configuration and purity?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar dicyclohexylammonium salts .
  • Vibrational Circular Dichroism (VCD) : Provides complementary data to NMR for chiral centers.
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify regiochemistry; NOESY confirms spatial arrangements.

Q. Why is dicyclohexylamine commonly used as a counterion in this compound?

  • Methodological Answer : Dicyclohexylamine enhances crystallinity and stability by forming hydrophobic ion pairs. Its bulky cyclohexyl groups reduce solubility in polar solvents, facilitating precipitation during synthesis. This counterion is preferred over smaller amines (e.g., triethylamine) for improved handling and storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxycarbonyl vs. tert-butoxycarbonyl) and assess activity. For example, replacing ethoxy with methoxy groups in related Qi site inhibitors alters binding affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.
  • Catalyst Screening : Test HOBt or HOAt as additives to enhance DCC-mediated coupling efficiency .
  • Process Parameters : Control temperature (0–5°C during coupling) and stoichiometry (1.2–1.5 eq. amine).

Q. How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

  • Methodological Answer :
  • Counterion Exchange : Replace dicyclohexylamine with hydrophilic counterions (e.g., sodium or ammonium) .
  • Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity.

Q. What experimental approaches address chiral purity discrepancies in synthetic batches?

  • Methodological Answer :
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to suppress racemization.
  • Advanced Chromatography : Use simulated moving bed (SMB) chromatography for industrial-scale enantiopurification.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring.

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+).
  • 2D NMR Correlation : Use HSQC and HMBC to resolve overlapping signals.
  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to trace ambiguous peaks.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Conduct pH-rate profiling (pH 1–13) to identify degradation pathways. Ethoxycarbonyl groups hydrolyze faster under basic conditions via nucleophilic attack, while the dicyclohexylamine counterion stabilizes the protonated form in acid .
  • Accelerated Stability Testing : Use Arrhenius plots (40–80°C) to extrapolate shelf life.

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome bc1_1 complex (Qi site) using GROMACS.
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications.
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties .

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